molecular formula C18H17N7O2S B6486777 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-88-9

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6486777
CAS RN: 1251689-88-9
M. Wt: 395.4 g/mol
InChI Key: FHBKSXQYVCKEAQ-UHFFFAOYSA-N
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Description

The compound “1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring, an oxadiazole ring, and a triazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole, oxadiazole, and triazole rings in separate steps, followed by their combination through various coupling reactions . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and various substituents . The thiazole ring is planar and aromatic, with a delocalization of a lone pair of π-electrons of the sulfur atom . The oxadiazole and triazole rings also contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents . For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, boiling point, and specific gravity, would be influenced by its molecular structure and the nature of its substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it exhibits antitumor activity, it might interact with certain proteins or enzymes in cancer cells to inhibit their growth .

Safety and Hazards

The safety and potential hazards associated with this compound would depend on its specific biological activities and the extent of its use. For example, if it exhibits cytotoxic activity, it could potentially be harmful if not handled properly .

Future Directions

Future research on this compound could involve further exploration of its biological activities, the development of more efficient synthetic routes, and the investigation of its potential use in the treatment of various diseases .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-10-12(3)28-18(20-10)25-11(2)15(22-24-25)17(26)19-9-14-21-16(23-27-14)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBKSXQYVCKEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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